molecular formula C21H18O3 B12006016 (4-phenylphenyl) 4-ethoxybenzoate CAS No. 55673-01-3

(4-phenylphenyl) 4-ethoxybenzoate

Cat. No.: B12006016
CAS No.: 55673-01-3
M. Wt: 318.4 g/mol
InChI Key: CKCQKRVBJKKWRO-UHFFFAOYSA-N
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Description

(4-Phenylphenyl) 4-ethoxybenzoate is an aromatic ester featuring a biphenyl (4-phenylphenyl) group attached to the ester oxygen and a 4-ethoxy substituent on the benzoate ring. Synthetically, it is likely prepared via esterification of 4-phenylphenol with 4-ethoxybenzoyl chloride or through transesterification reactions, a method commonly used for similar compounds .

However, specific data on its phase transitions, solubility, or biological activity remain unreported in the available literature.

Properties

CAS No.

55673-01-3

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4-phenylphenyl) 4-ethoxybenzoate

InChI

InChI=1S/C21H18O3/c1-2-23-19-12-10-18(11-13-19)21(22)24-20-14-8-17(9-15-20)16-6-4-3-5-7-16/h3-15H,2H2,1H3

InChI Key

CKCQKRVBJKKWRO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-phenylphenyl) 4-ethoxybenzoate typically involves a Suzuki coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general procedure includes:

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar Suzuki coupling reactions but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products:

    Oxidation: 4-phenylbenzoic acid.

    Reduction: 4-phenylphenyl 4-hydroxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: (4-Phenylphenyl) 4-ethoxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its biphenyl structure makes it a valuable building block in the synthesis of polymers and liquid crystals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing anti-inflammatory and anticancer agents.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and coatings. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which (4-phenylphenyl) 4-ethoxybenzoate exerts its effects depends on its application. In drug design, it may interact with specific enzymes or receptors, modulating their activity. The biphenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis, releasing active metabolites.

Molecular Targets and Pathways:

    Enzymes: Cyclooxygenase (COX) enzymes in anti-inflammatory applications.

    Receptors: Estrogen receptors in anticancer research.

    Pathways: Inhibition of the arachidonic acid pathway in inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares (4-phenylphenyl) 4-ethoxybenzoate with key analogs:

Compound R Group (Ester) Benzoate Substituent Key Properties/Applications References
This compound 4-phenylphenyl 4-ethoxy Hypothesized: High thermal stability; potential use in OLEDs or as a pharmaceutical intermediate.
Ethyl 4-ethoxybenzoate Ethyl 4-ethoxy Melting point: ~40–45°C (est.); used as a solvent, pharmaceutical intermediate, and fragrance component. Market dominated by pharmaceutical applications (75% consumption).
4-Hexyloxyphenyl 4-pentylbenzoate 4-hexyloxy 4-pentyl Likely liquid crystalline behavior due to alkoxy chains; applications in display technologies.
Diphenyl(4-phenylphenyl)phosphine Phosphine N/A Association constant (Kf) ~10² in scCO₂; used in host-guest chemistry. Bulkier substituents improve interactions in polar supercritical phases.
Methyl 4-ethoxybenzoate Methyl 4-ethoxy Intermediate in hydrolysis reactions; substructure preserved in retrosynthetic pathways.
Key Observations:
  • Steric and Electronic Effects : The 4-phenylphenyl group in the target compound introduces significant steric hindrance compared to ethyl or methyl esters, which may reduce solubility in polar solvents but enhance stability in high-temperature applications .
  • Alkoxy Chain Impact : Longer alkoxy chains (e.g., hexyloxy in 4-hexyloxyphenyl 4-pentylbenzoate) favor liquid crystalline phases, whereas shorter chains (e.g., ethoxy) prioritize solubility and reactivity in synthetic intermediates .

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